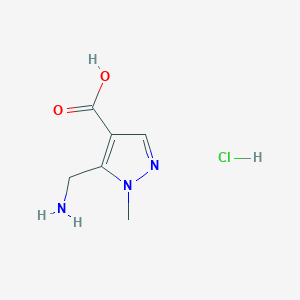

5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Description

Chemical Identification and Nomenclature

5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is systematically identified through multiple nomenclature systems and database entries that establish its unique chemical identity within the scientific literature. The compound's International Union of Pure and Applied Chemistry name is 5-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride, reflecting its structural composition and salt formation. The Chemical Abstracts Service has assigned this compound the registry number 1797274-41-9, providing a definitive identifier that remains consistent across all scientific databases and commercial suppliers.

Computational chemistry studies have increasingly incorporated pyrazole carboxylic acid derivatives like this compound into molecular modeling investigations aimed at understanding drug-target interactions and predicting biological activity. The well-defined structural parameters and documented physicochemical properties of 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride make it suitable for use as a reference compound in computational studies exploring the relationship between molecular structure and biological activity. Academic researchers utilize such compounds to validate computational models and develop predictive algorithms for identifying promising drug candidates.

The research significance of this compound is also evident in its potential applications for studying metabolic pathways and biochemical mechanisms involving amino acid-like structures. The structural similarity to natural amino acids, combined with the unique electronic properties conferred by the pyrazole ring, enables researchers to investigate how cells process and metabolize heterocyclic amino acid analogs. Such studies contribute to understanding fundamental biological processes and may reveal new therapeutic targets or biomarkers for disease states.

Position within Pyrazole Compound Classification

5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride occupies a specific position within the systematic classification of pyrazole compounds, characterized by its particular substitution pattern and functional group arrangement. Within the broader category of pyrazole derivatives, this compound belongs to the subclass of pyrazole carboxylic acids, which are distinguished by the presence of carboxyl functionality directly attached to the pyrazole ring system. The carboxylic acid substitution at the 4-position represents one of several possible regioisomers, with alternative compounds featuring carboxyl groups at the 3- or 5-positions exhibiting different chemical and biological properties.

The aminomethyl substitution at the 5-position further refines the compound's classification within the pyrazole carboxylic acid family, distinguishing it from related compounds bearing different substituents such as hydroxyl, alkyl, or halogen groups at this position. The specific combination of aminomethyl and carboxylic acid functionalities creates a zwitterionic potential that influences the compound's behavior in biological systems and its interactions with other molecules. This dual functionality places the compound within a specialized subset of pyrazole derivatives that exhibit amino acid-like characteristics while retaining the unique electronic properties of the heterocyclic core.

Comparative analysis with related pyrazole compounds reveals that 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride shares structural similarities with other bioactive pyrazole derivatives while maintaining distinct characteristics that differentiate its properties and applications. For example, compounds such as 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride represent positional isomers that feature the same functional groups arranged in different orientations around the pyrazole ring. These structural variations can significantly impact biological activity, metabolic stability, and pharmacokinetic properties.

The methylation pattern at the N1 position represents another important classification criterion, distinguishing this compound from pyrazole carboxylic acids bearing different alkyl substituents or unsubstituted nitrogen centers. The N1-methyl substitution is commonly found in biologically active pyrazole derivatives and contributes to metabolic stability by preventing enzymatic dealkylation reactions. This substitution pattern aligns the compound with other clinically relevant pyrazole derivatives such as celecoxib and related cyclooxygenase inhibitors that feature similar methylation strategies.

Table 3: Classification within Pyrazole Derivative Categories

| Classification Level | Category | Defining Features |

|---|---|---|

| Primary Class | Pyrazole Derivatives | Five-membered heterocycle with two nitrogen atoms |

| Secondary Class | Pyrazole Carboxylic Acids | Carboxyl group attached to pyrazole ring |

| Tertiary Class | 4-Substituted Pyrazole Carboxylic Acids | Carboxyl group at position 4 |

| Quaternary Class | Aminomethyl-Substituted Derivatives | Aminomethyl group at position 5 |

| Specific Compound | N1-Methylated Hydrochloride Salt | Methyl at N1, chloride counterion |

Overview of Pyrazole-Based Derivatives in Scientific Research

The landscape of pyrazole-based derivatives in contemporary scientific research encompasses a vast array of compounds that demonstrate the versatility and potential of the pyrazole scaffold in various applications. Current research efforts have focused extensively on developing pyrazole derivatives with enhanced biological activities, improved pharmacokinetic properties, and reduced toxicity profiles compared to existing therapeutic agents. The success of pyrazole-containing drugs such as celecoxib, zaleplon, and betazole has validated the therapeutic potential of this heterocyclic system and stimulated continued investigation into novel pyrazole-based compounds.

Recent developments in pyrazole chemistry have emphasized the importance of structure-activity relationship studies in optimizing biological activity and selectivity. Researchers have systematically investigated how modifications to the pyrazole core structure, including changes in substitution patterns, functional group additions, and stereochemical variations, influence biological activity across different therapeutic targets. These studies have revealed that relatively minor structural changes can produce dramatic differences in biological activity, emphasizing the importance of precise molecular design in pyrazole-based drug development.

The agricultural chemistry sector has also contributed significantly to pyrazole derivative research, with compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serving as key intermediates in the synthesis of succinate dehydrogenase inhibitor fungicides. These applications demonstrate the broad utility of pyrazole derivatives beyond pharmaceutical applications and highlight the importance of this heterocyclic system in developing environmentally sustainable crop protection agents. The success of pyrazole-based fungicides has led to continued research into novel pyrazole derivatives with improved efficacy and environmental profiles.

Contemporary research approaches have increasingly utilized computational chemistry and molecular modeling techniques to guide the design of new pyrazole derivatives with predicted biological activities. These computational tools enable researchers to explore large chemical spaces efficiently and identify promising compounds for synthesis and biological evaluation. The integration of computational and experimental approaches has accelerated the discovery of bioactive pyrazole derivatives and improved understanding of the molecular mechanisms underlying their biological activities.

The diversity of biological activities exhibited by pyrazole derivatives continues to expand as researchers explore new therapeutic targets and applications. Recent studies have investigated pyrazole compounds for their potential in treating neurodegenerative diseases, metabolic disorders, and infectious diseases caused by drug-resistant pathogens. The ability of pyrazole derivatives to interact with multiple biological targets through different binding modes contributes to their therapeutic versatility and suggests continued opportunities for drug discovery applications.

The synthetic accessibility and chemical stability of pyrazole derivatives have further contributed to their prominence in scientific research, with numerous synthetic methods available for preparing compounds with diverse substitution patterns and functional group combinations. The development of efficient synthetic routes to pyrazole derivatives has enabled researchers to prepare large compound libraries for biological screening and structure-activity relationship studies. This synthetic versatility, combined with the demonstrated biological potential of pyrazole compounds, ensures continued interest in this heterocyclic system for future drug discovery efforts.

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-5(2-7)4(3-8-9)6(10)11;/h3H,2,7H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOPCMJIIRXSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

One of the most versatile and widely adopted approaches involves the condensation of β-ketonitriles with hydrazines. This method allows for the formation of the pyrazole ring through nucleophilic attack and cyclization, providing a straightforward route to substituted pyrazoles, including derivatives of the target compound.

Reaction Pathway:

- Step 1: Nucleophilic attack of hydrazine on the carbonyl group of β-ketonitrile, forming a hydrazone intermediate.

- Step 2: Cyclization occurs via attack of the second nitrogen on the nitrile carbon, leading to the pyrazole ring.

- Step 3: Subsequent functionalization introduces the amino methyl group at the 5-position and methylation at the N-1 position.

Example:

Reaction of α-cyanoacetophenone with methyl hydrazine yields 5-amino-1-methylpyrazole derivatives, which can be further oxidized or functionalized to introduce the carboxylic acid group at the 4-position, followed by conversion to the hydrochloride salt.

Data Table 1: Typical Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Hydrazine condensation | α-Cyanoacetophenone + methyl hydrazine, reflux | 75–85 | High efficiency, broad substrate scope |

| Oxidation to acid | Oxidizing agents (e.g., KMnO₄, NaClO₂) | 70–80 | Converts pyrazole to carboxylic acid |

| Salt formation | Hydrochloric acid in ethanol/water | >90 | Produces hydrochloride salt |

Research Findings:

- The reaction of heteroaryl hydrazines with α-cyanoacetophenones has been optimized for high yield and purity.

- The process is amenable to scale-up and modification for substituent variation, making it suitable for industrial synthesis.

Cyclocondensation of Hydrazines with Cyanoacetic Acid Derivatives

Method Overview:

This approach involves cyclocondensation reactions of hydrazines with cyanoacetic acid derivatives, such as ethyl cyanoacetate, which are then methylated and oxidized to introduce the desired functional groups.

Procedure:

- Step 1: Condensation of ethyl cyanoacetate with hydrazine hydrate in the presence of a base (e.g., sodium ethoxide).

- Step 2: Methylation at the N-1 position using methyl iodide or dimethyl sulfate.

- Step 3: Hydrolysis of the ester to the free acid.

- Step 4: Conversion to the hydrochloride salt via acidification with hydrochloric acid.

Data Table 2: Reaction Parameters and Outcomes

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Ethyl cyanoacetate + hydrazine hydrate, reflux | 65–78 | Efficient ring formation |

| Methylation | Methyl iodide, base | 80–85 | Selective N-methylation |

| Hydrolysis | Acidic hydrolysis | 70–75 | Produces free acid |

| Salt formation | HCl in water | >90 | Final hydrochloride salt |

Research Findings:

- This method offers a high degree of control over substitution patterns.

- The process is compatible with various substituents on the hydrazine and cyanoacetate, enabling diverse derivatives.

Multi-step Synthesis Involving Intermediate Derivatives

Method Overview:

A more complex, but highly controlled approach involves synthesizing intermediate pyrazole derivatives, followed by functionalization to introduce the amino methyl group at the 5-position and methylation at N-1.

Key Steps:

- Synthesis of 5-methylpyrazole-4-carboxylic acid derivatives.

- N-methylation of the pyrazole nitrogen.

- Introduction of the amino methyl group via nucleophilic substitution or reduction.

- Conversion to the hydrochloride salt.

Data Table 3: Synthesis Summary

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Intermediate synthesis | Cyclization of hydrazines with diketones | 60–75 | Precise control over regioselectivity |

| N-methylation | Methyl iodide, base | 80–90 | High selectivity |

| Aminomethyl introduction | Formaldehyde or methylamine derivatives | 65–80 | Key step for target structure |

| Hydrochloride salt | HCl in ethanol | >90 | Final product form |

Research Findings:

- This route allows for fine-tuning of the substitution pattern.

- Suitable for synthesizing analogs with different functional groups.

Summary of Key Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group (–CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions:

Key findings:

Reduction Reactions

The carboxylic acid group (–COOH) and aminomethyl group participate in reduction:

Notable observations:

-

LiAlH<sub>4</sub> selectively reduces the carboxylic acid to a primary alcohol without affecting the aminomethyl group .

Substitution Reactions

The pyrazole ring and aminomethyl group undergo nucleophilic substitution:

Mechanistic insights:

-

Alkylation of the aminomethyl group proceeds via SN<sub>2</sub> pathway .

-

Thionyl chloride converts the carboxylic acid to an acyl chloride, enabling further amide coupling .

Cyclization and Condensation

The compound participates in heterocycle formation:

Applications:

-

Hydrazine-induced cyclization generates fused pyrazolo-pyrimidinones .

-

Urea derivatives exhibit antifungal activity in structure-activity relationship studies .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent transformations:

| Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| NaOH (1M) | RT, 1 h | 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (free base) | |

| HCl gas | Et<sub>2</sub>O, 0°C | Recovered hydrochloride salt |

Key data:

-

Deprotonation at pH > 7 regenerates the free base, enhancing solubility in polar solvents .

-

Recrystallization from 40–45% isopropanol/water yields high-purity hydrochloride salt (99.6% HPLC) .

Decarboxylation

Thermal decomposition under inert atmosphere:

| Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| 200°C, N<sub>2</sub> | 5-(aminomethyl)-1-methyl-1H-pyrazole | 91% |

Mechanism:

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents targeting neurological and inflammatory diseases. Its unique structure allows for modifications that enhance therapeutic efficacy.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines:

- MCF7 (breast cancer) : GI value of 3.79 µM

- SF-268 (brain cancer) : TGI value of 12.50 µM

- NCI-H460 (lung cancer) : LC value of 42.30 µM

These findings suggest potential applications in cancer therapy, warranting further exploration into its mechanisms of action .

Organic Synthesis

Intermediate in Complex Molecule Synthesis

5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is employed as an intermediate in the synthesis of heterocyclic compounds and natural product analogs. Its reactivity facilitates the formation of more complex structures through various chemical transformations.

| Reaction Type | Common Products | Reagents Used |

|---|---|---|

| Oxidation | Imines, nitriles | Potassium permanganate |

| Reduction | Alcohols, aldehydes | Sodium borohydride |

| Substitution | Substituted pyrazoles | Halogens, alkyl halides |

Materials Science

The compound is also utilized in developing new materials with specific electronic and optical properties. Its unique functional groups allow for the design of materials with tailored characteristics for applications in electronics and photonics.

Anti-inflammatory and Antifungal Properties

Beyond its anticancer potential, this pyrazole derivative has demonstrated anti-inflammatory and antifungal activities. Studies have shown that compounds similar to 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit higher antifungal activity against various phytopathogenic fungi compared to existing fungicides .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Pyrazole derivatives exhibit distinct properties based on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Substituent and Physical Property Comparison

Key Observations :

- Aromatic vs. Aliphatic Substituents : The phenyl group at position 1 () increases molecular weight and hydrophobicity compared to the methyl group in the target compound. This reduces aqueous solubility but may enhance lipid membrane permeability.

- Amino vs. Aminomethyl Groups: The 5-NH₂ group () participates in hydrogen bonding, whereas the 5-CH₂NH₂ group in the target compound offers greater conformational flexibility and basicity due to the primary amine. The hydrochloride salt further improves water solubility via ionic interactions.

Crystallographic and Structural Insights

Crystal structures of pyrazole derivatives (e.g., and ) reveal planar pyrazole rings and intermolecular interactions stabilizing the lattice:

- Hydrogen Bonding: Carboxylic acid groups form O-H···O bonds (, Table 1), while amino groups participate in N-H···O/N interactions .

- π-π Stacking : Aromatic rings (e.g., phenyl, chlorophenyl) engage in centroid-centroid interactions (3.8–3.9 Å in ), enhancing crystal packing .

- Impact of Hydrochloride Salt : The ionic nature of the target compound may promote tighter packing and higher melting points compared to neutral analogs.

Spectroscopic Characterization

- IR Spectroscopy: Carboxylic acids exhibit C=O stretches near 1650–1680 cm⁻¹ (e.g., 1651 cm⁻¹ in ). The aminomethyl group’s N-H stretches (~3300 cm⁻¹) would overlap with O-H in the free acid but resolve in the hydrochloride form .

- NMR: Methyl groups resonate at δ 2.25–2.5 ppm (e.g., : δ 2.25 for 3-Me), while aromatic protons appear at δ 7.3–7.5 ppm. The aminomethyl protons may split into multiplets due to coupling with NH₂ .

Biological Activity

5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in anti-inflammatory, anticancer, and antifungal therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Name : 5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

- CAS Number : 1369370-66-0

- Molecular Formula : CHNO·HCl

- Molecular Weight : 155.15 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines. Notably:

- MCF7 (breast cancer) : GI value of 3.79 µM.

- SF-268 (brain cancer) : TGI value of 12.50 µM.

- NCI-H460 (lung cancer) : LC value of 42.30 µM .

These results indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In a study examining various pyrazole compounds, it was found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Antifungal Activity

The antifungal efficacy of pyrazole compounds has been documented in several studies. For example, a derivative exhibited higher antifungal activity against seven phytopathogenic fungi compared to established fungicides like boscalid . This suggests that 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride could be a promising candidate for developing new antifungal agents.

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets:

- Inhibition of Kinases : Some studies have reported that pyrazole compounds can inhibit kinases involved in cancer cell proliferation and survival. For instance, compounds have shown significant inhibition against Aurora-A kinase and CDK2, which are critical in cell cycle regulation .

- DNA Interaction : Research indicates that certain pyrazole carboxamide derivatives exhibit strong binding affinities to DNA, suggesting they may function as DNA intercalators or inhibitors of DNA repair mechanisms .

Study on Anticancer Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer activity against different cell lines. The results showed that one derivative had an IC value of 1.1 µM against HCT116 (colon cancer), indicating potent cytotoxicity .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers tested several pyrazole compounds for their ability to reduce inflammation markers in vitro. The findings demonstrated that certain derivatives could effectively lower levels of TNF-alpha and IL-6, key mediators in inflammatory responses .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Target Cell Line | IC / GI (µM) |

|---|---|---|---|

| Compound A | Anticancer | MCF7 | 3.79 |

| Compound B | Anticancer | SF-268 | 12.50 |

| Compound C | Antifungal | Phytopathogenic Fungi | N/A |

| Compound D | Anti-inflammatory | Macrophages | N/A |

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Inhibits Aurora-A kinase and CDK2 |

| DNA Binding | Strong binding affinity leading to inhibition of DNA repair mechanisms |

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves cyclocondensation of ethyl acetoacetate with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives to form the pyrazole core. Subsequent hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid, followed by hydrochlorination to form the hydrochloride salt . Alternative routes include Vilsmeier-Haack reactions for introducing aldehyde groups, which can be further functionalized . Key considerations include stoichiometric ratios (e.g., 1:1.2 molar ratio of ester to hydrazine) and temperature control (60–80°C) to minimize side reactions.

Q. Which spectroscopic and structural characterization methods are critical for confirming the compound’s identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., aminomethyl at C5, methyl at N1). Peaks for the carboxylic acid proton are typically absent in D₂O-exchanged spectra due to exchange broadening .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (N–H⋯O interactions between aminomethyl and carboxylate groups) .

- FT-IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N–H stretch) confirm functional groups .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies:

- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor decomposition via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

- pH : Dissolve in buffers (pH 3–9) and analyze degradation products over 72 hours.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare calculated (GIAO method) and experimental shifts. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy.

- Dynamic Effects : Perform MD simulations to account for rotational barriers in the aminomethyl group .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation. In , K₂CO₃ improved nucleophilic substitution yields by 15% .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to ethanol/water for hydrolysis to avoid side reactions .

- In-line Monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and identify kinetic bottlenecks.

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

- Methodological Answer :

- Assay Design : Use fluorescence-based assays (e.g., trypsin inhibition with BApNA substrate) at varying inhibitor concentrations (1–100 μM). Calculate IC₅₀ via nonlinear regression .

- Controls : Include positive (e.g., leupeptin) and negative (DMSO vehicle) controls.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace aminomethyl with ethyl) and compare activity trends using molecular docking (AutoDock Vina) to identify key binding interactions .

Key Methodological Considerations

- Data Contradictions : If NMR signals conflict with crystallography data (e.g., unexpected tautomerism), perform variable-temperature NMR to assess dynamic processes .

- Reaction Troubleshooting : Low yields in hydrolysis steps may arise from incomplete ester conversion; prolong reaction time or increase base concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.